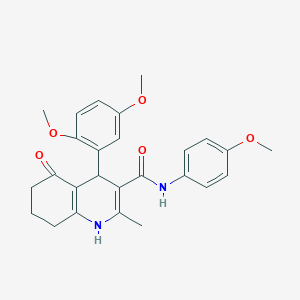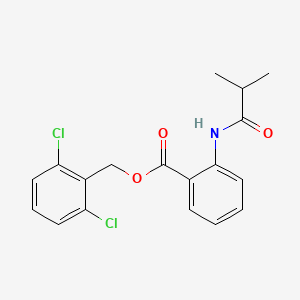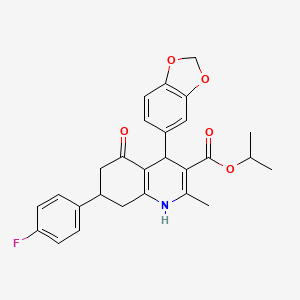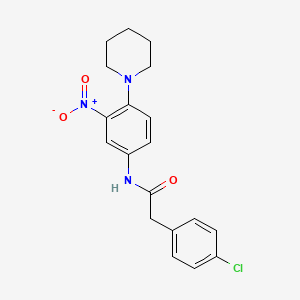![molecular formula C12H14N4O3 B4094195 1-[3-(4-Methyl-2-nitrophenoxy)propyl]-1,2,4-triazole](/img/structure/B4094195.png)
1-[3-(4-Methyl-2-nitrophenoxy)propyl]-1,2,4-triazole
概要
説明
1-[3-(4-Methyl-2-nitrophenoxy)propyl]-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a triazole ring substituted with a 4-methyl-2-nitrophenoxy group and a propyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Methyl-2-nitrophenoxy)propyl]-1,2,4-triazole typically involves the following steps:
Nitration: The starting material, 4-methylphenol, is nitrated to form 4-methyl-2-nitrophenol.
Etherification: The nitrophenol is then reacted with 3-chloropropanol in the presence of a base to form 3-(4-methyl-2-nitrophenoxy)propanol.
Triazole Formation: The final step involves the reaction of 3-(4-methyl-2-nitrophenoxy)propanol with 1,2,4-triazole under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1-[3-(4-Methyl-2-nitrophenoxy)propyl]-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, bases like sodium hydride (NaH).
Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3).
Major Products
Reduction: 1-[3-(4-Methyl-2-aminophenoxy)propyl]-1,2,4-triazole.
Substitution: Various alkylated triazole derivatives.
Coupling: Biaryl compounds.
科学的研究の応用
1-[3-(4-Methyl-2-nitrophenoxy)propyl]-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and polymers.
作用機序
The mechanism of action of 1-[3-(4-Methyl-2-nitrophenoxy)propyl]-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzyme activity. The nitrophenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to biological targets .
類似化合物との比較
Similar Compounds
- 1-[3-(4-Methyl-2-nitrophenoxy)propyl]piperazine oxalate .
- 4-{[(1R,2S)-1,2-dihydroxy-2-methyl-3-(4-nitrophenoxy)propyl]amino}-2-(trifluoromethyl)benzonitrile .
Uniqueness
1-[3-(4-Methyl-2-nitrophenoxy)propyl]-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of a nitrophenoxy group and a triazole ring makes it a versatile compound for various applications.
特性
IUPAC Name |
1-[3-(4-methyl-2-nitrophenoxy)propyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-10-3-4-12(11(7-10)16(17)18)19-6-2-5-15-9-13-8-14-15/h3-4,7-9H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFSRKHSJPHJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C=NC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-bromobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B4094116.png)

![2-[3-(2,5-dimethylphenoxy)propyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4094126.png)
![1-[(4-iodobenzyl)oxy]-3-(4-methoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4094129.png)
![2-[4-(4-Phenylphenoxy)butylsulfanyl]pyrimidine](/img/structure/B4094151.png)
![3-bromo-N-[5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4094152.png)
![N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B4094164.png)
![butyl {5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B4094170.png)


![1-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B4094187.png)
![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B4094199.png)
![1-tert-butyl-4-{[4-(phenylsulfonyl)benzyl]oxy}benzene](/img/structure/B4094207.png)

